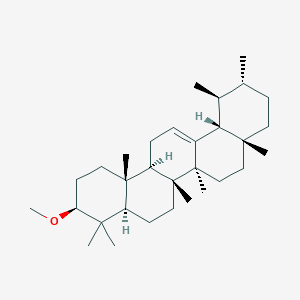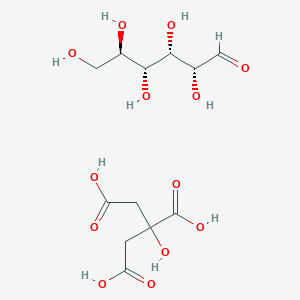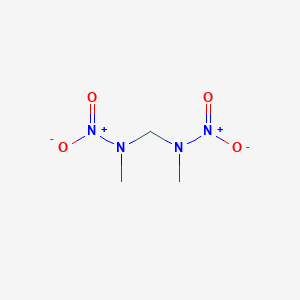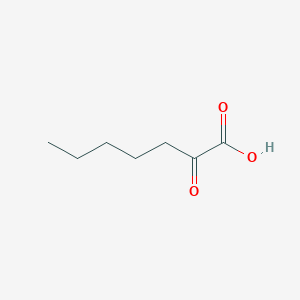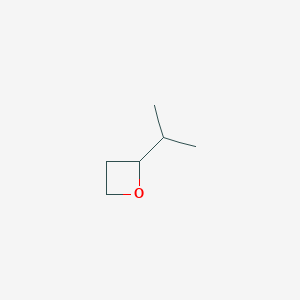
2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the interaction with other chemicals such as phenylboronic acid. For example, the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid produces a product different from the expected, illustrating the complexity and unpredictability of synthesizing such compounds (Kliegel et al., 1989).
Molecular Structure Analysis
The molecular structure of N,N'-dihydroxy-N,N'-dimethylmethanediamine has been determined through crystallographic studies, revealing hydrogen-bonded dimers with exact symmetry (Kliegel et al., 1989). Such studies are crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds like "2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)" are significant in various applications, including the stabilization of complexes and interactions with sulfuric acid. Research shows that diamines, including derivatives of butanediamine, can stabilize sulfuric acid complexes efficiently, hinting at the intricate chemical properties and reactivity of these compounds (Elm et al., 2016).
Physical Properties Analysis
The physical properties of compounds related to "2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)" are often explored through their synthesis and structural characterization. For example, the synthesis and characterization of dimeric chromium(III) complexes with 1,3-propanediamine derivatives highlight the importance of understanding the physical aspects that affect their stability and structure (Fischer et al., 1984).
Chemical Properties Analysis
The chemical properties of such compounds are key to their reactivity and potential applications. Studies have demonstrated various reactions, including the formation of cyclic sulfoximines through cycloaddition, showcasing the diverse chemical behavior and potential utility of these compounds in synthetic chemistry (Ye et al., 2014).
科学的研究の応用
Downstream Processing of Biologically Produced Diols
The review by Xiu and Zeng (2008) discusses the separation methods for biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which are chemically related to the compound . The separation of these diols from fermentation broth is highlighted as a significant cost factor in their production. Various separation technologies including evaporation, distillation, membrane filtration, and liquid–liquid extraction are explored for their efficiency, yield, purity, and energy consumption (Xiu & Zeng, 2008).
Sulfated Zirconia Catalysts in Fuel Production
Yan et al. (2019) provide a critical review of sulfated zirconia catalysts used in various hydrocarbon reactions, which may be indirectly relevant to the applications of the compound due to the involvement of sulfur and potential catalytic applications. The review covers catalyst synthesis, molecular structure relationships, reaction mechanisms, and the prospects of these catalysts in fuel production, highlighting the need for a fundamental understanding of these catalytic systems (Yan et al., 2019).
Biochemical Significance of Volatile Sulfur Compounds
Tangerman (2009) reviews the measurement and biological significance of volatile sulfur compounds, including hydrogen sulfide and dimethyl sulfide, in various biological matrices. The review discusses the toxic and therapeutic properties of these compounds and their roles in health and disease, which may offer insights into the biological relevance of sulfur-containing compounds similar to the one (Tangerman, 2009).
Enhancing Fermentative Production of Acetoin
Xiao and Lu (2014) discuss strategies for enhancing the fermentative production of acetoin, a compound related to 2,3-butanediol, highlighting its uses in various industries and the methods for improving its production efficiency. This review may provide indirect insights into the research applications of related compounds (Xiao & Lu, 2014).
特性
IUPAC Name |
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2.H2O4S/c1-5(2,7-9)6(3,4)8-10;1-5(2,3)4/h7-10H,1-4H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVKJBVHRBBGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065783 | |
| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14538-51-3 | |
| Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14538-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





